molecular formula C14H6Cl2N2O4 B11542563 5,6-Dichloro-2-(3-nitrophenyl)isoindole-1,3-dione

5,6-Dichloro-2-(3-nitrophenyl)isoindole-1,3-dione

Cat. No.: B11542563
M. Wt: 337.1 g/mol
InChI Key: IXQQEYBPSWOXHT-UHFFFAOYSA-N
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Description

5,6-Dichloro-2-(3-nitrophenyl)isoindole-1,3-dione is a synthetic organic compound characterized by its unique structure, which includes a dichlorinated isoindole core and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dichloro-2-(3-nitrophenyl)isoindole-1,3-dione typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-nitrobenzaldehyde and phthalic anhydride.

    Cyclization Reaction: The key step involves a cyclization reaction where 3-nitrobenzaldehyde reacts with phthalic anhydride in the presence of a suitable catalyst, such as ammonium acetate, under reflux conditions.

    Chlorination: The resulting isoindole intermediate is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce the chlorine atoms at the 5 and 6 positions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5,6-Dichloro-2-(3-nitrophenyl)isoindole-1,3-dione undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrophenyl group, using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C).

    Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide (DMF).

    Oxidation: Potassium permanganate, acidic or basic conditions.

Major Products Formed

    Reduction: 5,6-Dichloro-2-(3-aminophenyl)isoindole-1,3-dione.

    Substitution: Various substituted isoindole derivatives depending on the nucleophile used.

    Oxidation: Oxidized nitrophenyl derivatives.

Scientific Research Applications

5,6-Dichloro-2-(3-nitrophenyl)isoindole-1,3-dione has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its interactions with biological targets such as enzymes and receptors.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.

Mechanism of Action

The mechanism by which 5,6-Dichloro-2-(3-nitrophenyl)isoindole-1,3-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the isoindole core can interact with hydrophobic pockets in proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    5,6-Dichloro-2-(3-hydroxyphenyl)isoindole-1,3-dione: Similar structure but with a hydroxy group instead of a nitro group.

    5,6-Dichloro-2-(3-methylphenyl)isoindole-1,3-dione: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

5,6-Dichloro-2-(3-nitrophenyl)isoindole-1,3-dione is unique due to the presence of both dichloro and nitrophenyl groups, which confer distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring specific chemical and physical characteristics.

Properties

Molecular Formula

C14H6Cl2N2O4

Molecular Weight

337.1 g/mol

IUPAC Name

5,6-dichloro-2-(3-nitrophenyl)isoindole-1,3-dione

InChI

InChI=1S/C14H6Cl2N2O4/c15-11-5-9-10(6-12(11)16)14(20)17(13(9)19)7-2-1-3-8(4-7)18(21)22/h1-6H

InChI Key

IXQQEYBPSWOXHT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])N2C(=O)C3=CC(=C(C=C3C2=O)Cl)Cl

Origin of Product

United States

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